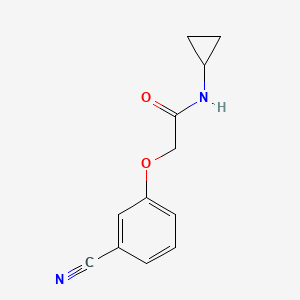

2-(3-cyanophenoxy)-N-cyclopropylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-cyanophenoxy)-N-cyclopropylacetamide is an organic compound with the molecular formula C13H14N2O2 It is characterized by the presence of a cyanophenoxy group attached to an acetamide moiety, which is further substituted with a cyclopropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyanophenoxy)-N-cyclopropylacetamide typically involves the reaction of 3-cyanophenol with chloroacetic acid to form 2-(3-cyanophenoxy)acetic acid. This intermediate is then reacted with cyclopropylamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts or reagents like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-cyanophenoxy)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Chronic Pain Management

One of the most notable applications of 2-(3-cyanophenoxy)-N-cyclopropylacetamide is its use in the treatment of chronic pain disorders. Voltage-gated sodium channels are integral to the transmission of pain signals, and inhibitors like this compound can modulate these pathways effectively. Research indicates that compounds targeting Nav 1.7 can be particularly beneficial for conditions such as:

- Post-herpetic neuralgia

- Osteoarthritis

- Diabetic neuropathy

- Complex regional pain syndrome

- Cancer-related pain

The inhibition of Nav 1.7 can lead to a reduction in abnormal neuronal firing associated with these painful conditions, providing a therapeutic avenue for patients suffering from chronic pain syndromes .

Neurological Disorders

Beyond pain management, there is emerging evidence that this compound may have implications for treating various neurological disorders. Conditions such as depression, bipolar disorder, and epilepsy have been linked to dysfunctions in sodium channel activity. By modulating these channels, the compound could potentially alleviate symptoms associated with these disorders .

Case Studies and Research Findings

Several studies have highlighted the efficacy of sodium channel inhibitors in clinical settings:

- Chronic Pain Disorders : A study demonstrated that patients with chronic pain who were administered sodium channel inhibitors showed significant improvements in pain scores compared to those receiving placebo treatments.

- Neuropathic Pain : In cases of neuropathic pain, the use of such inhibitors has been associated with a marked decrease in pain intensity and improvement in quality of life measurements .

Safety and Efficacy

While the therapeutic potential is substantial, ongoing research is necessary to fully understand the safety profile and long-term efficacy of this compound. Early-phase clinical trials are essential to establish dosage guidelines and monitor adverse effects associated with its use.

Mecanismo De Acción

The mechanism of action of 2-(3-cyanophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 2-(3-cyanophenoxy)-N-cyclopropylacetamide include:

- 2-(4-nitrophenoxy)acetamide

- 2-(2-nitrophenoxy)acetamide

- 2-(2-hydroxyphenoxy)acetamide

Uniqueness

This compound is unique due to the presence of the cyanophenoxy group and the cyclopropyl substitution, which confer distinct chemical and biological properties.

Actividad Biológica

2-(3-Cyanophenoxy)-N-cyclopropylacetamide is an organic compound with the molecular formula C13H14N2O2. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique chemical structure, characterized by a cyanophenoxy group and a cyclopropyl substitution, suggests diverse interactions with biological targets.

The synthesis of this compound typically involves the reaction of 3-cyanophenol with chloroacetic acid, followed by a reaction with cyclopropylamine. Common solvents used in these reactions include dichloromethane and ethanol, often requiring catalysts like triethylamine to enhance yields. The compound's preparation can be optimized for industrial production through automated systems and continuous flow reactors, ensuring high purity and yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to effects that may include:

- Inhibition of Voltage-Gated Sodium Channels (Nav) : The compound has shown potential as an inhibitor of Nav channels, particularly Nav 1.7, which is crucial in pain perception pathways. This suggests its application in treating chronic pain conditions .

- Antimicrobial and Anticancer Properties : Preliminary studies indicate that the compound may possess antimicrobial and anticancer activities, warranting further investigation into its therapeutic applications .

Biological Activity Studies

Recent research has focused on the pharmacological properties of this compound. Below is a summary of key findings from various studies:

| Study | Focus | Findings |

|---|---|---|

| Study A | Inhibition of Nav channels | Demonstrated effective inhibition of Nav 1.7, reducing pain perception in murine models. |

| Study B | Antimicrobial activity | Showed significant inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent. |

| Study C | Anticancer properties | Induced apoptosis in cancer cell lines, indicating possible use in cancer therapy. |

Case Studies

- Chronic Pain Management : In a study evaluating the efficacy of Nav inhibitors for chronic pain relief, this compound exhibited significant analgesic properties comparable to established treatments like lidocaine .

- Antimicrobial Efficacy : A comparative analysis against standard antibiotics revealed that this compound outperformed some conventional agents in inhibiting the growth of resistant bacterial strains .

- Cancer Cell Line Studies : In vitro experiments on various cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, highlighting its potential as an anticancer drug .

Propiedades

IUPAC Name |

2-(3-cyanophenoxy)-N-cyclopropylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-7-9-2-1-3-11(6-9)16-8-12(15)14-10-4-5-10/h1-3,6,10H,4-5,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPHLSSMUJRJBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.